molecular formula C8H10O3S.H3N<br>C8H13NO3S B13764818 Ammonium ethylbenzenesulfonate CAS No. 61168-62-5

Ammonium ethylbenzenesulfonate

Cat. No.: B13764818
CAS No.: 61168-62-5
M. Wt: 203.26 g/mol
InChI Key: KWYUNQQDYXTBAB-UHFFFAOYSA-N
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Description

Ammonium ethylbenzenesulfonate is an organosulfur compound with the chemical formula C8H13NO3S. It is the ammonium salt of ethylbenzenesulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solubility in water and its ability to form ion-associate phases, making it useful in various extraction and analytical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization of ethylbenzenesulfonic acid with ammonium hydroxide. The reaction typically involves the following steps:

    Sulfonation of Ethylbenzene: Ethylbenzene is sulfonated using concentrated sulfuric acid to produce ethylbenzenesulfonic acid.

    Neutralization: The resulting ethylbenzenesulfonic acid is then neutralized with ammonium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the continuous sulfonation of ethylbenzene followed by neutralization in large reactors. The product is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Ammonium ethylbenzenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products:

Scientific Research Applications

Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium ethylbenzenesulfonate involves its ability to form ion pairs and interact with various molecular targets. In ion-associate phase microextraction, the compound forms ion pairs with organic cations, facilitating the extraction of hydrophobic compounds from aqueous solutions. This process is driven by the hydrophobic interactions between the ion pairs and the target molecules .

Comparison with Similar Compounds

Uniqueness: Ammonium ethylbenzenesulfonate is unique due to its specific combination of hydrophobic and ionic properties, making it particularly effective in ion-associate phase microextraction and other analytical techniques. Its ability to form stable ion pairs with a variety of organic cations sets it apart from other sulfonic acid derivatives .

Properties

CAS No.

61168-62-5

Molecular Formula

C8H10O3S.H3N
C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

azanium;2-ethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3

InChI Key

KWYUNQQDYXTBAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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